molecular formula C7H2Cl2FN3 B13669592 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Cat. No.: B13669592
M. Wt: 218.01 g/mol
InChI Key: HBFGBPALFRIKFS-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine (CAS 2386486-39-9; molecular formula: C₇H₂Cl₂FN₃; molecular weight: 218.02) is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a fluorine atom at position 7 .

Preparation Methods

Preparation Methods of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

General Synthetic Approaches

The synthesis of this compound primarily involves constructing the fused pyrido[4,3-d]pyrimidine core followed by selective halogenation to introduce chlorine and fluorine substituents at the designated positions. The key strategies include:

While detailed step-by-step protocols for this exact compound are scarce in open literature, analogous synthetic routes for related pyrido[4,3-d]pyrimidines provide valuable insight.

Reported Synthetic Routes and Methodologies

Halogenated Pyrido[4,3-d]pyrimidine Core Synthesis

  • The pyrido[4,3-d]pyrimidine ring is typically constructed by condensation of appropriately substituted pyrimidine precursors with nitrogen-containing reagents such as formamidine salts under controlled conditions.
  • Halogenation at positions 2 and 4 often involves treatment with phosphorus oxychloride (POCl$$_3$$) , which acts both as a chlorinating and dehydrating agent, facilitating the conversion of hydroxyl or amino groups to chloro substituents.
  • Introduction of the fluorine atom at position 7 can be achieved by starting from fluorinated pyridine derivatives or by selective fluorination reactions using reagents such as selectfluor or other electrophilic fluorinating agents.

Specific Example from Analogous Compounds

  • In the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a related fused heterocycle, a patented method involves condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to generate an intermediate, followed by cyclization with formamidine salts and subsequent elimination of hydrogen chloride to yield the chlorinated pyrimidine core with high yield (~90%) and purity (~99.3%).

Data Summary Table

Parameter Value / Description Source
Molecular Formula C$$7$$H$$2$$Cl$$2$$FN$$3$$
Molecular Weight 218.01 g/mol
Purity ≥ 97% (commercial)
Key Reagents 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salts, POCl$$_3$$
Reaction Solvents Methanol, DMF
Typical Reaction Temperature 0–110 °C
Yield Range 55–90% (analogous compounds)
Halogenation Method Phosphorus oxychloride chlorination; electrophilic fluorination

Research Findings and Perspectives

  • The pyrido[4,3-d]pyrimidine scaffold is a versatile platform for drug discovery, with halogen substituents enhancing biological activity and metabolic stability.
  • The presence of two chlorine atoms and one fluorine atom modulates electronic properties, facilitating interactions with biological targets such as kinases.
  • Synthesis methods emphasize regioselectivity and high yield , minimizing side reactions and impurities.
  • Recent advances in microwave-assisted cyclocondensation and green chemistry approaches (e.g., reduced waste generation, safer reagents) are promising for more efficient synthesis.
  • Despite limited direct literature on this compound, analogous compounds’ synthetic routes provide a strong foundation for method development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo nucleophilic displacement under controlled conditions, enabling functionalization.

Reaction Type Conditions Reagents Products Yield Key Findings
Amination (C2-Cl)Reflux in DMF, 120°CAniline derivatives2-Amino-4-chloro-7-fluoro-pyrido[4,3-d]pyrimidine65–75%Selectivity for C2 over C4 due to steric and electronic factors .
Alkoxylation (C4-Cl)K₂CO₃, DMSO, 80°CMethanol/Ethanol4-Alkoxy-2-chloro-7-fluoro-pyrido[4,3-d]pyrimidine50–60%Secondary substitution at C4 requires harsher conditions.
Thiolation (C4-Cl)Pd(PPh₃)₄, THFThiophenol4-Phenylthio-2-chloro-7-fluoro-pyrido[4,3-d]pyrimidine70%Palladium catalysis enhances reaction efficiency.
  • Mechanistic Insight : The C2 position is more reactive toward nucleophiles due to reduced steric hindrance compared to C4. Fluorine at C7 stabilizes the transition state via electron-withdrawing effects .

Cross-Coupling Reactions

The chlorine atoms participate in metal-catalyzed coupling reactions to form carbon-carbon bonds.

Reaction Type Catalyst Conditions Products Yield Applications
Suzuki-Miyaura (C2-Cl)Pd(dba)₂, XPhosDME/H₂O, 100°C2-Aryl-4-chloro-7-fluoro-pyrido[4,3-d]pyrimidine60–80%Synthesis of kinase inhibitors .
Buchwald-Hartwig (C4-Cl)Pd(OAc)₂, BINAPToluene, 110°C4-Amino-2-chloro-7-fluoro-pyrido[4,3-d]pyrimidine55–70%Anticancer lead optimization.
  • Key Observation : Fluorine at C7 enhances the stability of the palladium intermediate, improving coupling efficiency.

Cyclization and Ring Functionalization

The pyrido-pyrimidine core undergoes cycloaddition and annulation reactions.

Reaction Reagents Conditions Products Yield
[3+2] CycloadditionNaN₃, CuIDMF, 120°CTriazolo-fused derivatives40–50%
Oxidative Ring ExpansionH₂O₂, FeCl₃AcOH, 80°CQuinazoline analogs30%
  • Research Note : Ring-expanded products exhibit enhanced solubility and bioavailability compared to the parent compound.

Halogen Exchange Reactions

Fluorine at C7 can be replaced under radical or ionic conditions.

Reaction Reagents Conditions Products Yield
Fluorine → ChlorinePCl₅, AlCl₃150°C, sealed tube2,4,7-Trichloro-pyrido[4,3-d]pyrimidine85%
Fluorine → BromineHBr, DIBAL-HTHF, −78°C7-Bromo-2,4-dichloro-pyrido[4,3-d]pyrimidine60%
  • Caution : Harsh conditions may lead to decomposition; optimal yields require strict temperature control .

Reductive Dehalogenation

Selective removal of halogens enables downstream modifications.

Reaction Reagents Conditions Products Yield
C2-Cl ReductionZn, NH₄ClEtOH/H₂O, 70°C4-Chloro-7-fluoro-pyrido[4,3-d]pyrimidine90%
Full DechlorinationH₂, Pd/CMeOH, 25°C7-Fluoro-pyrido[4,3-d]pyrimidine75%
  • Application : Dechlorinated derivatives serve as intermediates for further functionalization.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Properties

Table 1: Structural Comparison of Pyrido/Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Electronic Features
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Cl (2,4), F (7) C₇H₂Cl₂FN₃ 218.02 High electronegativity from F/Cl; planar aromatic system
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one Pyrido[4,3-d]pyrimidine F (7), O (4-ketone) C₇H₄FN₃O 165.125 Ketone group increases polarity; reduced halogenation
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine Cl (4), F (6) C₇H₃ClFN₃ 183.57 Isomeric ring system; altered substitution pattern
Aciclovir analogs (e.g., compound 8) Pyrazolo[4,3-e]triazine Acyclic chains mimicking sugars Varies ~250–300 Flexible side chains enhance TK binding; lacks halogens

Key Observations :

  • Pyrido[4,3-d]pyrimidine isomers (vs. [3,2-d] or [2,3-d]) show distinct spatial arrangements of substituents, influencing binding pocket compatibility in targets like EGFR or thymidine kinase .
  • HOMO-LUMO Energy Gaps : While direct data for the target compound is unavailable, pyrazolo-triazine analogs () exhibit narrow HOMO-LUMO gaps (~1.437 kcal/mol), suggesting high reactivity. The fluorine and chlorine substituents in the target compound may further reduce this gap, increasing kinetic stability under physiological conditions .

Key Observations :

  • The absence of NH groups in pyrazolo-triazine analogs correlates with poor kinase inhibition (e.g., CDK2/Abl), suggesting that the target compound’s bioactivity depends on its substituents’ ability to form hydrogen bonds .
  • Antiviral Potential: Pyrazolo-triazines with acyclic side chains (e.g., compound 8) show strong thymidine kinase (TK) binding affinity (ChemPLP score: 77.94), comparable to aciclovir. The target compound’s rigid pyrido-pyrimidine core may limit conformational flexibility, reducing TK affinity compared to flexible analogs .

Biological Activity

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrimidine ring fused with a pyridine ring, characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorine atom at position 7. The unique halogenation pattern significantly influences its chemical reactivity and biological properties.

The molecular formula of this compound is C_7H_3Cl_2F_N_2, with a molecular weight of approximately 205.06 g/mol. The halogen substituents enhance the compound's reactivity, allowing for various nucleophilic substitution reactions that are crucial for synthesizing derivatives with tailored biological activities.

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of specific enzymes that are pivotal in cancer cell proliferation. Notably, studies have shown that this compound can induce apoptosis in various cancer cell lines and may also possess antibacterial properties.

The compound interacts with several biological targets, including kinases involved in cancer progression. The halogen atoms play a critical role in modulating the electronic properties of the molecule, enhancing its binding affinity to target proteins. The interactions lead to alterations in cellular signaling pathways that ultimately result in reduced cancer cell viability.

Research Findings

A comprehensive review of literature reveals various studies highlighting the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound showed potent inhibitory effects against cancer cell lines such as A431 (vulvar epidermal carcinoma) and others.
    • The effective concentration (EC50) values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin.
  • Antibacterial Properties :
    • Preliminary investigations suggest that this compound exhibits antibacterial activity against Gram-positive bacteria, showing promise as a potential therapeutic agent for bacterial infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2,6-Dichloro-7-fluoropyrido[4,3-d]pyrimidineChlorine at different positionsExhibits different biological activity profiles
2-Fluoropyrido[4,3-d]pyrimidineLacks chlorine substituentsMay have reduced reactivity compared to dichlorinated versions
2-Chloro-6-methylpyrido[4,3-d]pyrimidineContains a methyl group instead of fluorinePotentially alters pharmacokinetics and efficacy

Case Studies

Several case studies have been published regarding the synthesis and biological evaluation of derivatives based on the pyrido[4,3-d]pyrimidine scaffold:

  • Study on Anticancer Activity : A recent study evaluated various derivatives against different cancer cell lines and reported that modifications at the halogen positions significantly influenced cytotoxicity.
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial potential against clinically relevant strains and found promising results that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on pyrido-pyrimidine scaffolds. For example, halogenated intermediates (e.g., 4-chloro derivatives) can react with fluorinated reagents under reflux conditions in solvents like ethanol or isopropanol. Catalysts such as triethylamine may enhance reactivity. Key steps include maintaining anhydrous conditions and precise temperature control (80–100°C) to minimize side reactions. Purification via recrystallization (methanol/ethanol) or column chromatography is critical for yield optimization .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substitution patterns and verify the absence of impurities. For example, 1H^1H NMR should show distinct aromatic proton signals in the δ 6.5–8.5 ppm range .
  • HPLC : Use reversed-phase chromatography with UV detection (λ = 254 nm) to assess purity. A ≥98% purity threshold is recommended for biological studies .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for halogenated species .

Q. What safety protocols are essential when handling halogenated pyrido-pyrimidine derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .
  • Emergency Procedures : In case of skin contact, rinse immediately with water and consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can computational reaction path search methods be applied to predict and optimize the regioselectivity in the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in substitution reactions. Tools like IRC (Intrinsic Reaction Coordinate) analysis identify energy barriers, while machine learning algorithms correlate reaction conditions (solvent, temperature) with yield outcomes. This approach reduces trial-and-error experimentation by 30–50% .

Q. What strategies are effective in resolving contradictory biological activity data arising from different substitution patterns in pyrido-pyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. fluoro at positions 2, 4, and 7) and test kinase inhibition profiles. For example, 5-ethyl substituents in pyrrolo-pyrimidines enhance selectivity for EGFR kinases .
  • Statistical Validation : Use ANOVA to assess significance of activity differences between analogs. Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What methodologies are recommended for analyzing the electronic effects of chloro and fluoro substituents on the reactivity of pyrido[4,3-d]pyrimidine scaffolds?

  • Methodological Answer :

  • Electrostatic Potential Maps : Generate maps using Gaussian software to visualize electron-deficient regions (chloro substituents increase electrophilicity at C4).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 12C^{12}C vs. 13C^{13}C isotopes to determine rate-limiting steps in substitution reactions .
  • X-ray Crystallography : Resolve crystal structures to correlate substituent electronic effects with bond lengths and angles (e.g., C-Cl vs. C-F bond distances) .

Q. Data Contradiction Analysis

  • Challenge : Discrepancies in reported biological activities may arise from impurities (e.g., unreacted intermediates) or assay variability.
  • Resolution :
    • Reproducibility Checks : Re-synthesize compounds using published protocols and validate purity via HPLC/NMR .
    • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ECHA) to identify consensus trends .

Properties

Molecular Formula

C7H2Cl2FN3

Molecular Weight

218.01 g/mol

IUPAC Name

2,4-dichloro-7-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H

InChI Key

HBFGBPALFRIKFS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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